molecular formula C11H18N2O B13739084 alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol CAS No. 103907-34-2

alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol

Cat. No.: B13739084
CAS No.: 103907-34-2
M. Wt: 194.27 g/mol
InChI Key: CRSJWJHVCLEYQY-UHFFFAOYSA-N
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Description

Alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol: is an organic compound with a complex structure that includes both amine and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol typically involves multi-step organic reactions. One common method includes the condensation of an aldehyde with an amine in the presence of a reducing agent. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to increase the yield and purity of the final product. The process may also include purification steps such as distillation or crystallization to isolate the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the alcohol group is converted to a carbonyl group.

    Reduction: Reduction reactions can convert the amine group to a more reduced form, such as an alkylamine.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong acids or bases to facilitate the exchange of functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary or secondary amine.

Scientific Research Applications

Chemistry: In chemistry, alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with metal ions.

Biology: In biological research, this compound is studied for its potential role in cellular processes. It may be used in the development of new biochemical assays or as a probe to study enzyme activity.

Medicine: In medicine, this compound is investigated for its potential therapeutic effects. It may be used in the design of new drugs targeting specific molecular pathways.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

  • Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol
  • Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol

Comparison: Compared to similar compounds, alpha-(m-Aminophenyl)-beta-ethylmethylaminoethanol has unique structural features that may confer distinct chemical and biological properties. For example, the presence of the ethylmethylamino group may influence its reactivity and binding affinity to molecular targets.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, and medicine

Properties

CAS No.

103907-34-2

Molecular Formula

C11H18N2O

Molecular Weight

194.27 g/mol

IUPAC Name

1-(3-aminophenyl)-2-[ethyl(methyl)amino]ethanol

InChI

InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-5-4-6-10(12)7-9/h4-7,11,14H,3,8,12H2,1-2H3

InChI Key

CRSJWJHVCLEYQY-UHFFFAOYSA-N

Canonical SMILES

CCN(C)CC(C1=CC(=CC=C1)N)O

Origin of Product

United States

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